Propargyl-PEG2-Tos

Descripción general

Descripción

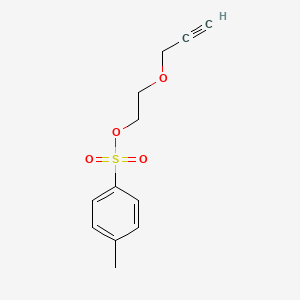

Propargyl-PEG2-Tos is an organic compound with the molecular formula C12H14O4S. It is a colorless liquid with a pungent odor and can be dissolved in organic solvents such as ethanol, dimethylformamide, and dichloromethane at normal temperature . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Métodos De Preparación

The preparation of Propargyl-PEG2-Tos typically involves the reaction of propargyl alcohol with p-toluenesulfonic acid chloride. The reaction usually requires the use of a base catalyst, such as triethylamine or sodium carbonate . The general reaction scheme is as follows:

Reactants: Propargyl alcohol and p-toluenesulfonic acid chloride.

Catalyst: Triethylamine or sodium carbonate.

Solvent: Dichloromethane or another suitable organic solvent.

Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.

Análisis De Reacciones Químicas

Propargyl-PEG2-Tos undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common reagents and conditions used in these reactions include:

Nucleophiles: Sodium azide, potassium cyanide.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Aplicaciones Científicas De Investigación

Scientific Research Applications

PROTAC Linkers

Propargyl-PEG2-Tos can be employed as a linker in the synthesis of PROTAC (proteolysis targeting chimera) molecules . PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase . By bringing the POI and E3 ligase into close proximity, PROTACs induce ubiquitination and subsequent degradation of the target protein via the proteasome .

Click Chemistry

The propargyl group on this compound is an alkyne that can undergo click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows for the covalent attachment of biomolecules such as antibodies, peptides, and small molecules . The PEG chain enhances solubility, flexibility, and biocompatibility, making this compound suitable for various biological applications .

Bioconjugation

this compound can be used in bioconjugation to create customized therapeutic agents . The alkyne group serves as a versatile handle for bioconjugation, enhancing the effectiveness of therapeutic agents while reducing toxicity .

PEGylation

this compound is useful for PEGylation, which involves attaching PEG chains to drugs or proteins to increase their stability, solubility, and circulation time in the body .

Drug Delivery Systems

this compound is essential for creating advanced drug delivery systems like PEGylated liposomes and nanoparticles . By conjugating targeting ligands through click chemistry, researchers can improve targeting precision and therapeutic outcomes .

Mecanismo De Acción

The mechanism by which Propargyl-PEG2-Tos exerts its effects involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming new bonds and modifying molecular structures.

Comparación Con Compuestos Similares

Propargyl-PEG2-Tos can be compared with similar compounds such as:

Propargyl-PEG3-Tos: Similar in structure but with additional ethylene glycol units.

Prop-2-yn-1-yl 4-methylbenzenesulfonate: Lacks the ethylene glycol spacer.

Methyl 4-(prop-2-yn-1-yl)benzoate: Contains a benzoate group instead of a sulfonate group.

These compounds share similar reactivity patterns but differ in their specific applications and properties.

Actividad Biológica

Propargyl-PEG2-Tos is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its applications in targeted drug delivery systems and as a linker in antibody-drug conjugates (ADCs). This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) backbone with a terminal propargyl group. This structure enhances solubility and facilitates bioconjugation through click chemistry. The compound's molecular formula is with a molecular weight of approximately 222.24 g/mol.

1. Click Chemistry:

this compound utilizes click chemistry, specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages with azide-containing molecules. This reaction is highly efficient and produces minimal side products, making it ideal for drug development applications .

2. Linker in Antibody-Drug Conjugates:

As a non-cleavable linker, this compound connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The PEG component aids in increasing the solubility and stability of the conjugate in biological environments .

In Vitro Studies

Research has demonstrated that this compound can enhance the efficacy of ADCs by improving their pharmacokinetic profiles. For instance, studies indicate that ADCs utilizing this linker exhibit increased cellular uptake and retention due to the favorable solubility provided by the PEG moiety .

Case Studies

-

STING Pathway Modulation:

A study explored the use of this compound in synthesizing PROTACs (Proteolysis Targeting Chimeras) aimed at degrading STING (Stimulator of Interferon Genes), which is implicated in autoimmune diseases. The compound allowed for the effective recruitment of E3 ligases to target proteins, facilitating their ubiquitination and subsequent degradation . -

Antibody-Drug Conjugates:

In another case study, this compound was used as a linker in an ADC targeting HER2-positive breast cancer cells. The conjugate demonstrated significant cytotoxicity against cancer cells while showing reduced off-target effects compared to conventional chemotherapy .

Research Findings

Propiedades

IUPAC Name |

2-prop-2-ynoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFCKZGZZTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.